molecular formula C13H12F3NO B2680505 4-[2-(Trifluoromethyl)phenyl]oxane-4-carbonitrile CAS No. 1393330-54-5

4-[2-(Trifluoromethyl)phenyl]oxane-4-carbonitrile

Cat. No.: B2680505
CAS No.: 1393330-54-5
M. Wt: 255.24
InChI Key: IHVXIDFJCFJAPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-(Trifluoromethyl)phenyl]oxane-4-carbonitrile is a chemical compound with the molecular formula C13H12F3NO and a molecular weight of 255.24 g/mol . This compound is known for its unique structure, which includes a trifluoromethyl group attached to a phenyl ring, an oxane ring, and a carbonitrile group. The presence of the trifluoromethyl group imparts significant chemical stability and lipophilicity, making it an interesting subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(Trifluoromethyl)phenyl]oxane-4-carbonitrile typically involves the trifluoromethylation of a suitable precursor. One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process involves the use of trifluoromethylating agents under specific reaction conditions to introduce the trifluoromethyl group into the molecule.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The exact methods can vary depending on the scale of production and the specific requirements of the end product. the use of advanced catalytic systems and controlled reaction environments are common practices to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

4-[2-(Trifluoromethyl)phenyl]oxane-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbonitrile group into primary amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce primary amines. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

4-[2-(Trifluoromethyl)phenyl]oxane-4-carbonitrile has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of 4-[2-(Trifluoromethyl)phenyl]oxane-4-carbonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, potentially leading to enzyme inhibition or receptor modulation. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-(Trifluoromethyl)phenyl]oxane-4-carbonitrile is unique due to its combination of an oxane ring and a carbonitrile group, which imparts distinct chemical properties and reactivity. The presence of the trifluoromethyl group further enhances its stability and lipophilicity, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-[2-(trifluoromethyl)phenyl]oxane-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3NO/c14-13(15,16)11-4-2-1-3-10(11)12(9-17)5-7-18-8-6-12/h1-4H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHVXIDFJCFJAPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C#N)C2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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